molecular formula C11H12N4O B058267 3-(4-Ethoxyphenyl)-6-methyl-1,2,4,5-tetrazine CAS No. 117978-04-8

3-(4-Ethoxyphenyl)-6-methyl-1,2,4,5-tetrazine

Cat. No. B058267
CAS RN: 117978-04-8
M. Wt: 216.24 g/mol
InChI Key: LNJCSGZWRPOOCV-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-6-methyl-1,2,4,5-tetrazine, commonly known as EMPT, is a tetrazine derivative that has gained significant attention in the field of chemical synthesis and biological research. It is a highly reactive compound that exhibits unique properties, making it a promising candidate for various applications. In

Scientific Research Applications

EMPT has been extensively studied for its various scientific research applications. It has been shown to exhibit strong fluorescence, making it an excellent candidate for imaging applications. EMPT has also been used as a bioorthogonal reagent for the detection of biomolecules. Moreover, EMPT has been used as a cross-linking agent for the synthesis of hydrogels and polymers.

Mechanism of Action

The mechanism of action of EMPT is not fully understood. However, it is believed that EMPT undergoes a photochemical reaction upon excitation, resulting in the formation of a highly reactive intermediate. This intermediate can undergo various reactions, including cycloaddition reactions with alkenes and alkynes.
Biochemical and Physiological Effects
EMPT has been shown to exhibit low cytotoxicity and is non-toxic to cells at low concentrations. However, at high concentrations, EMPT can induce apoptosis and cell death. EMPT has also been shown to exhibit antitumor activity in various cancer cell lines.

Advantages and Limitations for Lab Experiments

EMPT exhibits several advantages for lab experiments. It is a highly reactive compound that can undergo various reactions, making it a versatile reagent. Moreover, EMPT exhibits strong fluorescence, making it an excellent candidate for imaging applications. However, EMPT is highly sensitive to light and can undergo photochemical reactions, making it challenging to handle.

Future Directions

There are several future directions for the study of EMPT. One of the most promising applications of EMPT is in the field of bioorthogonal chemistry. EMPT can be used as a reagent for the detection of biomolecules, making it a valuable tool for studying biological processes. Moreover, EMPT can be used as a cross-linking agent for the synthesis of hydrogels and polymers, which can have various applications in the field of materials science. Further studies are needed to explore the full potential of EMPT in these applications.
Conclusion
In conclusion, EMPT is a highly reactive compound that exhibits unique properties, making it a promising candidate for various applications. The synthesis of EMPT is relatively simple, and it exhibits low cytotoxicity and is non-toxic to cells at low concentrations. EMPT has been extensively studied for its various scientific research applications, including imaging, bioorthogonal chemistry, and cross-linking. Further studies are needed to explore the full potential of EMPT in these applications.

Synthesis Methods

The synthesis of EMPT involves the reaction of 4-ethoxyaniline with methylglyoxal dinitrate in the presence of sodium hydroxide. The reaction yields a crude product that is purified using column chromatography to obtain pure EMPT. The synthesis method is relatively simple and yields high purity EMPT in good yield.

properties

CAS RN

117978-04-8

Product Name

3-(4-Ethoxyphenyl)-6-methyl-1,2,4,5-tetrazine

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-6-methyl-1,2,4,5-tetrazine

InChI

InChI=1S/C11H12N4O/c1-3-16-10-6-4-9(5-7-10)11-14-12-8(2)13-15-11/h4-7H,3H2,1-2H3

InChI Key

LNJCSGZWRPOOCV-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NN=C(N=N2)C

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(N=N2)C

synonyms

1,2,4,5-Tetrazine,3-(4-ethoxyphenyl)-6-methyl-(9CI)

Origin of Product

United States

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